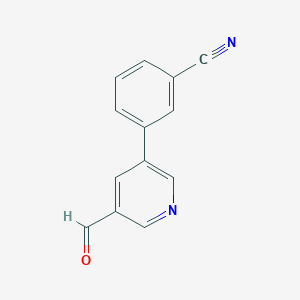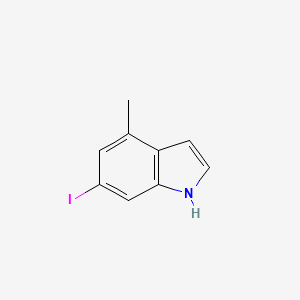
4-Chloro-2-(chloromethyl)quinoline
Vue d'ensemble
Description
4-Chloro-2-(chloromethyl)quinoline is a substituted quinoline building block used for the synthesis of various pharmaceutical and biologically active compounds . It has an empirical formula of C9H6Cl2N2 and a molecular weight of 213.06 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(chloromethyl)quinoline can be represented by the SMILES stringClC1=NC(CCl)=NC2=CC=CC=C12 . Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(chloromethyl)quinoline were not found in the available literature, quinazolinones and quinazolines are known to possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .Physical And Chemical Properties Analysis
4-Chloro-2-(chloromethyl)quinoline is a solid compound . Its empirical formula is C9H6Cl2N2 and it has a molecular weight of 213.06 .Applications De Recherche Scientifique
Medicinal Chemistry
Quinazoline and quinazolinone derivatives, which include “4-Chloro-2-(chloromethyl)quinoline”, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They have shown potential in various areas such as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .
Antimicrobial Agents
Quinoline-based compounds, including “4-Chloro-2-(chloromethyl)quinoline”, have shown potential as antimicrobial agents . They have been found to exhibit moderate inhibitory activities against both Gram-positive and negative bacteria . Certain derivatives have shown excellent antifungal inhibition .
Drug Discovery
The derivatives of “4-Chloro-2-(chloromethyl)quinoline” have been used in drug discovery and optimization, one of the most significant targets in medicinal chemistry . They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis of Novel Molecules
“4-Chloro-2-(chloromethyl)quinoline” has been used in the synthesis of a new type of halomethylquinoline building block . It has been used in the reaction with salicylaldehydes or phenols to make a range of structurally novel and intriguing 2,4-bis (benzofuran-2-yl)quinoline- and 2,4-bis (aroxymethyl)quinoline-3-carboxylic acids .
Fluorescent Probes
A quinoline-based C3-symmetric fluorescent probe has been developed using "4-Chloro-2-(chloromethyl)quinoline" . This probe can selectively detect Zn2+ without the interference of Cd2+ via significant enhancement in emission intensity .
Material Science
“4-Chloro-2-(chloromethyl)quinoline” has potential applications in material science . It can be used in the synthesis of various materials with unique properties .
Safety and Hazards
While specific safety and hazard information for 4-Chloro-2-(chloromethyl)quinoline was not found in the available literature, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .
Orientations Futures
The future directions for research on 4-Chloro-2-(chloromethyl)quinoline and similar compounds likely involve further exploration of their wide range of biological properties, including their antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The development of new synthesis methods and the investigation of their mechanisms of action will also be important areas of future research.
Propriétés
IUPAC Name |
4-chloro-2-(chloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDVIIYPOFMZRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623737 | |
| Record name | 4-Chloro-2-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303224-88-6 | |
| Record name | 4-Chloro-2-(chloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




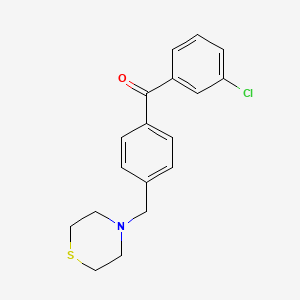
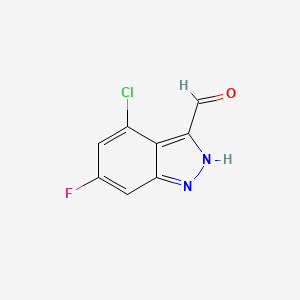


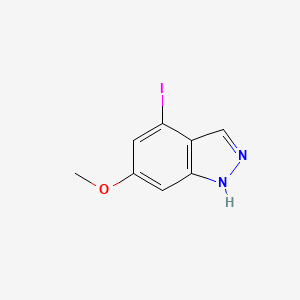
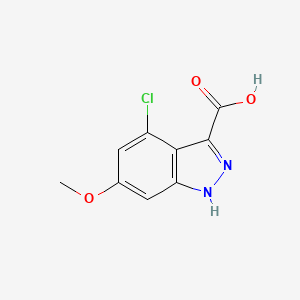

![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)

![7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613680.png)
![3,5-Dibromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1613681.png)
